molecular formula C2H6HgS2 B12088771 Mercury dimethanethiolate CAS No. 21094-80-4

Mercury dimethanethiolate

Cat. No.: B12088771
CAS No.: 21094-80-4
M. Wt: 294.8 g/mol
InChI Key: PVGXAZIUZUPDRV-UHFFFAOYSA-L
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Description

Mercury dimethanethiolate (chemical formula: Hg(SCH₃)₂) is a mercury-containing organosulfur compound formed by the coordination of mercury(II) with two methanethiol (CH₃SH) ligands. It is structurally analogous to other mercury thiolates but exhibits distinct physicochemical and toxicological properties due to its methyl-group coordination.

Preparation Methods

Synthetic Routes and Reaction Conditions: Mercury dimethanethiolate can be synthesized through several methods. One common approach involves the reaction of mercuric chloride with sodium methanethiolate: [ \text{HgCl}_2 + 2 \text{NaSCH}_3 \rightarrow \text{Hg(SCH}_3\text{)}_2 + 2 \text{NaCl} ] This reaction typically occurs in an aqueous or alcoholic medium at room temperature.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, forming mercury(II) compounds and disulfides.

    Reduction: Reduction reactions can convert this compound back to elemental mercury and thiols.

    Substitution: The thiolate groups in this compound can be substituted with other ligands, leading to the formation of various organomercury compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Ligand exchange reactions can be facilitated by using halides, phosphines, and other nucleophiles.

Major Products:

    Oxidation: Mercury(II) compounds and disulfides.

    Reduction: Elemental mercury and thiols.

    Substitution: Various organomercury compounds with different ligands.

Scientific Research Applications

Biochemical Research

Toxicological Studies:
Mercury dimethanethiolate is used in toxicological studies to understand the mechanisms of mercury toxicity. It serves as a model compound for investigating the effects of methylmercury on biological systems. Studies have shown that exposure to this compound can lead to severe neurological damage and has been implicated in various health issues, including cognitive deficits and motor dysfunctions .

Chelation Therapy Research:
Research into chelation therapy often involves this compound due to its high toxicity. Various chelating agents, such as dimercaptosuccinic acid (DMSA) and dimercaptopropanesulfonic acid (DMPS), have been tested for their efficacy in treating mercury poisoning. These studies highlight the importance of developing effective treatment protocols for mercury exposure .

Environmental Applications

Mercury Cycling Studies:
this compound plays a significant role in understanding mercury cycling in ecosystems. It is involved in the biogeochemical processes that govern the transformation of mercury species in aquatic environments. Recent studies have utilized stable isotopes of mercury to trace its movement through different ecological compartments, providing insights into how methylmercury accumulates in food webs .

Pollution Monitoring:
The compound is also used in environmental monitoring to assess mercury contamination levels in water bodies. By understanding the dynamics of this compound and its transformation into more toxic forms, researchers can better predict the ecological impacts of mercury pollution .

Case Studies

Study Focus Findings
Toxicity Assessment Examined the effects of this compound on neural cellsShowed significant neurotoxicity and apoptosis at low concentrations
Chelation Efficacy Evaluated DMSA and DMPS against this compound exposureDMSA was found to effectively reduce mercury levels in biological tissues
Environmental Impact Investigated the role of mercury compounds in aquatic ecosystemsFound that methylmercury bioaccumulates significantly in fish, posing risks to human health

Mechanism of Action

The mechanism of action of mercury dimethanethiolate involves its ability to bind to thiol groups in proteins and enzymes. This binding can inhibit the activity of these biomolecules, leading to various biological effects. The compound can also interact with nucleic acids, potentially affecting gene expression and cellular function.

Molecular Targets and Pathways:

    Proteins: this compound binds to cysteine residues in proteins, affecting their structure and function.

    Enzymes: It can inhibit the activity of enzymes by binding to their active sites.

    Nucleic Acids: The compound can interact with DNA and RNA, potentially affecting transcription and translation processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The following mercury thiolates and related sulfur-containing compounds are structurally or functionally comparable to mercury dimethanethiolate:

Compound Name Chemical Formula Key Structural Features
This compound Hg(SCH₃)₂ Linear Hg center bonded to two methylthiolate ligands.
Mercury diethanethiolate Hg(SC₂H₅)₂ Hg coordinated with two ethanethiolate groups; longer alkyl chains reduce volatility compared to methyl derivatives .
Methanedithiol CH₂(SH)₂ A dithiol lacking mercury; acts as a chelating agent but lacks metal coordination .
Methylmercury (MeHg) CH₃Hg⁺ Monomethyl Hg species with covalent Hg-C bond; highly neurotoxic .

Physicochemical Properties

Comparative Data Table

Property This compound Mercury Diethanethiolate Methylmercury (MeHg) Methanedithiol
Molecular Weight (g/mol) ~265 ~293 ~215 ~82
Melting Point (°C) Not reported Not reported ~170 (decomposes) -121 to -123
Solubility Low in water; soluble in organic solvents Similar to Hg(SCH₃)₂ High in lipids Soluble in ethanol, ether
Volatility Moderate Lower than Hg(SCH₃)₂ High High (gas at RT)

Toxicological and Environmental Behavior

Toxicity Comparison

  • This compound : Exhibits high binding affinity to MerA protein (a mercury reductase), with binding energy comparable to HgCl₂ but lower than methylmercury .
  • Methylmercury : Demonstrates extreme neurotoxicity due to its ability to cross the blood-brain barrier; bioaccumulates in aquatic food chains .
  • Methanedithiol : Less toxic than mercury derivatives but can act as a precursor to toxic sulfur-containing pollutants .

Environmental Persistence

  • This compound is less volatile than elemental mercury (Hg⁰) but more persistent in anaerobic environments due to sulfur bonding .
  • Methylmercury is the most environmentally mobile form, with atmospheric transport contributing to global contamination .

Key Research Findings

  • Comparative Stability : Hg(SCH₃)₂ is more stable in aqueous solutions than Hg(SC₂H₅)₂, likely due to steric effects of the ethyl group .

Biological Activity

Mercury dimethanethiolate (MDMT) is an organomercury compound that has garnered attention due to its biological activity and potential toxicity. This article explores the biological effects of MDMT, its mechanisms of action, case studies involving mercury exposure, and relevant research findings.

This compound is characterized by its ability to form strong bonds with thiol groups in proteins, leading to significant biological implications. The electrophilic nature of MDMT allows it to react with various nucleophilic sites within biological molecules, particularly proteins and enzymes. This interaction can result in:

  • S-mercuriation : The addition of mercury to sulfur atoms in cysteine residues, altering protein structure and function.
  • Disruption of cellular functions : MDMT can interfere with cellular signaling pathways, oxidative stress responses, and mitochondrial function.

The binding of mercury to thiol groups is a crucial factor in understanding the toxicity associated with MDMT. This process can lead to the formation of reactive oxygen species (ROS), contributing to oxidative damage in cells .

Toxicokinetics

The toxicokinetic behavior of MDMT is influenced by its chemical structure, which allows it to cross biological membranes easily. Once inside cells, it can be converted into more toxic forms, such as methylmercury (MeHg). The conversion involves:

  • Demethylation : A process where MDMT is transformed into inorganic mercury, which is also toxic.
  • Bioaccumulation : Mercury compounds tend to accumulate in biological systems, leading to higher concentrations over time, particularly in aquatic organisms .

Case Studies

Several case studies illustrate the biological impact of mercury exposure, including MDMT:

  • Family Mercury Poisoning Case : A family was exposed to elemental mercury from a science lab material. Symptoms included fever, cough, and neurological disturbances. Blood tests confirmed elevated mercury levels, leading to chelation therapy for detoxification .
  • Methylmercury Exposure from Diet : A study reported cases of patients consuming high amounts of fish leading to elevated mercury levels. Symptoms included fatigue and neurological issues. These cases highlight the conversion of dietary mercury into toxic forms within the body .
  • Environmental Impact Studies : Research has shown that methanogenic archaea can produce methylmercury in contaminated sediments, illustrating the environmental cycling of mercury and its biological implications .

Research Findings

Recent studies have focused on understanding the mechanisms by which MDMT and related compounds exert their toxic effects:

  • Protein Interaction Studies : Research indicates that MDMT binds preferentially to thiol-containing proteins, disrupting their function and leading to cellular stress responses .
  • Microbial Interactions : Some microorganisms have developed mechanisms to detoxify methylmercury through biochemical pathways that involve the uptake of organomercury compounds like MDMT .

Data Table: Summary of Biological Effects

Biological ActivityDescriptionReferences
S-mercuriationBinding of mercury to thiol groups in proteins
Oxidative StressIncreased ROS production leading to cell damage
NeurotoxicityNeurological symptoms from elevated mercury levels
Environmental CyclingProduction of methylmercury by methanogens

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for mercury dimethanethiolate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via the reaction of mercury salts (e.g., HgCl₂) with methanethiol or its derivatives under controlled conditions. Key variables include solvent polarity (e.g., ethanol or ether), temperature (5–25°C), and stoichiometric ratios to avoid side reactions. Purification often involves recrystallization or vacuum distillation to isolate the compound .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Common methods include:

  • Nuclear Magnetic Resonance (NMR) : To confirm the presence of methylthiol groups (¹H and ¹³C NMR).
  • X-ray Diffraction (XRD) : For crystallographic structure determination, revealing Hg-S bond lengths (~2.3–2.5 Å) and coordination geometry.
  • Infrared (IR) Spectroscopy : To identify S-Hg vibrational modes (500–600 cm⁻¹) .

Q. What are the primary toxicity mechanisms of this compound in biological systems?

this compound disrupts cellular function by binding to thiol groups in proteins (e.g., glutathione, cysteine residues), leading to oxidative stress and mitochondrial dysfunction. In vitro studies using human cell lines (e.g., HepG2) show dose-dependent cytotoxicity at concentrations ≥10 µM .

Q. How can researchers assess environmental contamination by this compound in aquatic systems?

Use cold-vapor atomic absorption spectroscopy (CVAAS) or inductively coupled plasma mass spectrometry (ICP-MS) for total mercury quantification. Speciation analysis requires coupling with chromatography (e.g., HPLC-ICP-MS) to distinguish organomercury species .

Advanced Research Questions

Q. What experimental design considerations are critical for studying this compound’s reactivity under varying environmental conditions?

  • Controlled Atmosphere Systems : To prevent oxidation of thiol ligands, experiments should be conducted in inert gas environments (e.g., N₂ or Ar).
  • pH Dependence : Reactivity studies across pH 4–10 to simulate freshwater and marine environments, monitoring Hg-S bond stability via UV-Vis spectroscopy .

Q. How can contradictory data on this compound’s stability in sediment samples be resolved?

Discrepancies arise from matrix effects (e.g., organic matter content) and analytical method variability. Harmonize protocols by:

  • Using certified reference materials (CRMs) with matched matrices.
  • Cross-validating results with multiple techniques (e.g., CVAAS, ICP-MS, and synchrotron XANES) .

Q. What mixed-methods approaches address gaps in understanding this compound’s biogeochemical cycling?

  • Quantitative : Measure Hg concentrations in water/sediment samples using ICP-MS.
  • Qualitative : Conduct interviews with environmental scientists to identify overlooked exposure pathways (e.g., methylation by microbial communities). Integrate datasets to model regional mercury flux .

Q. What strategies mitigate challenges in conducting a global inventory of this compound supply and use?

  • Data Scarcity : Combine literature reviews (Google Scholar keywords: "mercury compounds," "trade," "synthesis") with gray literature (e.g., consultant reports, regulatory filings).
  • Stakeholder Surveys : Design culturally tailored questionnaires for industries in high-risk regions (e.g., Southeast Asia) to track artisanal use .

Q. Methodological Tables

Table 1. Comparative Analytical Techniques for Mercury Speciation

TechniqueDetection Limit (Hg)Matrix CompatibilityKey Limitations
CVAAS0.1 µg/LWater, biologicalRequires pre-reduction
HPLC-ICP-MS0.01 µg/LSediment, tissueHigh cost, expertise
XANES1 µg/gSolid samplesSynchrotron access needed
Adapted from

Table 2. Key Physicochemical Properties of this compound

PropertyValue
CAS Number75-08-1
Melting Point-121 to -123°C
Boiling Point5.9°C
Solubility in Water2.3% (20°C)
StabilityAir-sensitive (oxidizes)
Data sourced from

Properties

CAS No.

21094-80-4

Molecular Formula

C2H6HgS2

Molecular Weight

294.8 g/mol

IUPAC Name

mercury(2+);methanethiolate

InChI

InChI=1S/2CH4S.Hg/c2*1-2;/h2*2H,1H3;/q;;+2/p-2

InChI Key

PVGXAZIUZUPDRV-UHFFFAOYSA-L

Canonical SMILES

C[S-].C[S-].[Hg+2]

Related CAS

74-93-1 (Parent)

Origin of Product

United States

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